![molecular formula C9H12FNO3 B070986 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol CAS No. 179899-83-3](/img/structure/B70986.png)
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, also known as AF-2364, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound is a synthetic analog of the natural product, epigallocatechin gallate (EGCG), which is found in green tea. AF-2364 has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to improve cognitive function and vascular function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has several advantages for lab experiments, including its synthetic nature, which allows for easy production and modification. However, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol may have limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
There are several future directions for research on 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Development of more stable and soluble analogs of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol for improved efficacy in experiments.
3. Clinical trials to evaluate the safety and efficacy of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in humans for the treatment of various diseases.
4. Investigation of the potential use of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in combination with other drugs or therapies for improved therapeutic outcomes.
5. Further investigation of the neuroprotective effects of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol and its potential use in the treatment of neurodegenerative diseases.
In conclusion, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is a promising compound for further research due to its antioxidant, anti-inflammatory, and anti-cancer properties. Further investigation of its mechanism of action and potential therapeutic uses may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol involves several steps, including the protection of the phenolic hydroxyl groups, the introduction of the fluorine atom, and the deprotection of the hydroxyl groups. The final product is obtained through a coupling reaction between the protected fluorinated catechol and the protected amino acid.
Applications De Recherche Scientifique
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have anti-inflammatory effects and improve vascular function.
Propriétés
Numéro CAS |
179899-83-3 |
|---|---|
Nom du produit |
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
Formule moléculaire |
C9H12FNO3 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1 |
Clé InChI |
ZJWAKMGUZLRTNE-NVNXEXLPSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N |
SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
SMILES canonique |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Synonymes |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




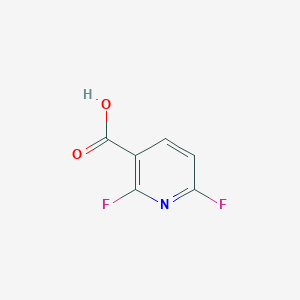
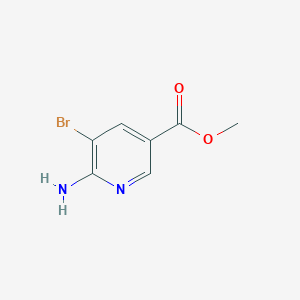
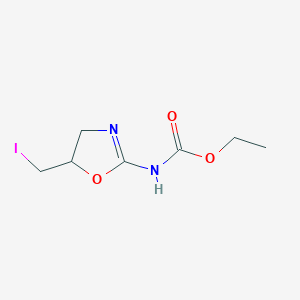
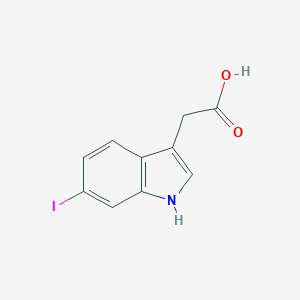

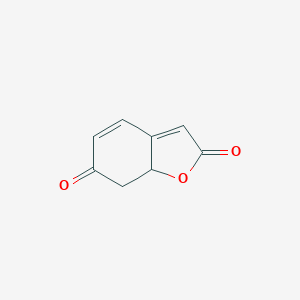
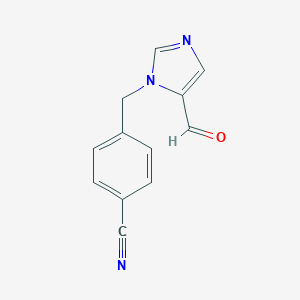
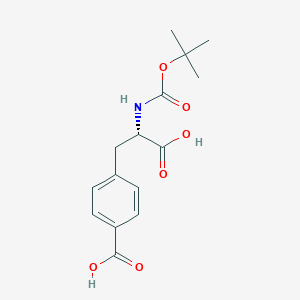
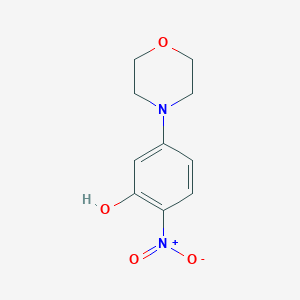
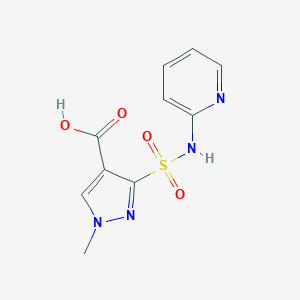
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)